molecular formula C13H9FN2O2S B11564334 2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 311782-47-5

2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B11564334
CAS No.: 311782-47-5
M. Wt: 276.29 g/mol
InChI Key: SNCXZYRLZLEOLE-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the fluorophenyl and furan groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with furan-2-carboxylic acid hydrazide under basic conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
  • 2-(4-Fluorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-thiadiazole

Uniqueness

2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is unique due to the presence of both the fluorophenyl and furan groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to these structural features .

Properties

CAS No.

311782-47-5

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H9FN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2

InChI Key

SNCXZYRLZLEOLE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F

solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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